2-(2-甲基吡啶-3-基)乙酸

描述

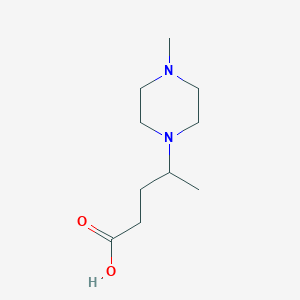

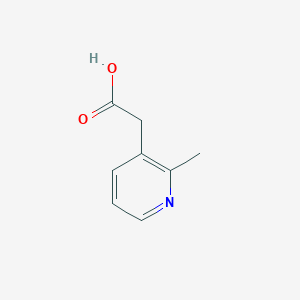

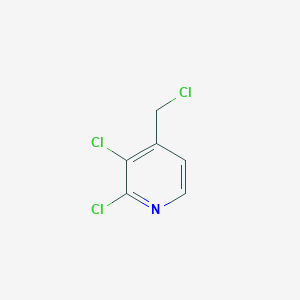

The compound "2-(2-Methylpyridin-3-yl)acetic acid" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it is related to pyridine with a methyl group at the second position and an acetic acid moiety at the third position. This structure is similar to the compounds studied in the provided papers, where pyridine derivatives are synthesized and characterized for various applications, such as fluorogenic reagents for amine detection , complexes with acetic acid for spectral analysis , and as part of the structure for imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often requires specific conditions for successful reactions. For example, the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates involves the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals, which are performed in ethanol and catalyzed by acetic acid under reflux and microwave conditions . Similarly, (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids are prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition . These methods could potentially be adapted for the synthesis of "2-(2-Methylpyridin-3-yl)acetic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. For instance, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a ketonic configuration without a betaine and intermolecular hydrogen bonds forming a one-dimensional chain structure . These techniques could be employed to analyze the molecular structure of "2-(2-Methylpyridin-3-yl)acetic acid" to determine its configuration and bonding patterns.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates, which includes a pyridine derivative, demonstrates the potential for these compounds to react with amines . Additionally, the interaction of 2-methylaminopyridine with acetic acid to form a complex that exhibits new absorption and fluorescence bands indicates that "2-(2-Methylpyridin-3-yl)acetic acid" could also engage in similar reactions, potentially forming complexes with interesting spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 1-Methyl-2(1H)-pyridinimines and their complexes with acetic acid provides insights into the spectral properties of these compounds, such as absorption and fluorescence spectra . The stability of fluorescent derivatives in both acidic and basic solutions, as mentioned in the analysis of primary amines, suggests that "2-(2-Methylpyridin-3-yl)acetic acid" may also exhibit good stability under various conditions . These properties are essential for applications in analytical chemistry, such as HPLC and mass spectrometry.

科学研究应用

合成与化学性质

衍生物合成

Salionov (2015) 探索了源自 2-((4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酸的酯类的合成,研究了它们的物理和化学性质以及急性毒性。这项研究突出了类似化合物在合成具有潜在生物活性的新衍生物中的应用 (Salionov, 2015).

结构研究

Chui 等人 (2004) 专注于从 2-氨基吡啶制备 (2-氧代-2,3-二氢咪唑并[1,2-a]吡啶-3-基)乙酸,通过光谱和 X 射线数据分析它们的分子构象。这项研究提供了对类似乙酸衍生物的结构方面的见解 (Chui et al., 2004).

生物学应用

生长素活性

Antolić 等人 (2004) 检查了 2-烷基吲哚-3-乙酸的生长素活性,包括类似于 2-(2-甲基吡啶-3-基)乙酸的化合物。他们展示了它们的促进植物生长的活性,突出了这些化合物在农业科学中的相关性 (Antolić et al., 2004).

杀虫活性

Holla 等人 (2004) 描述了源自 2-氯吡啶-5-乙酸的 1,3,4-恶二唑的合成,展示了它们的杀虫特性。这项研究表明类似乙酸衍生物在开发新型杀虫剂中的潜力 (Holla et al., 2004).

材料科学与催化

- 催化活性:Chen 和 Yang (2018) 合成了 N-杂环卡宾-PdCl-[(2-吡啶基)烷基羧酸盐]配合物,评估了它们在芳基化 (苯并)恶唑中的功效。这项研究表明了类似乙酸衍生物在催化和材料科学应用中的用途 (Chen & Yang, 2018).

环境与微生物学应用

- 有机化合物的降解:Lee 等人 (2001) 研究了 Gordonia nitida 对 3-甲基吡啶和 3-乙基吡啶的降解,确定甲酸为代谢产物。这表明了类似化合物在环境微生物学和生物降解研究中的作用 (Lee et al., 2001).

属性

IUPAC Name |

2-(2-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWBNUQVZJTJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylpyridin-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)